2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
Overview
Description
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C9H4Br2F6 and its molecular weight is 385.93 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that benzylic bromides, a class of compounds to which this molecule belongs, often participate in reactions at the benzylic position .
Mode of Action
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide likely interacts with its targets through a free radical mechanism . In such reactions, a molecule known as N-bromosuccinimide (NBS) initiates the process by losing a bromine atom, leaving behind a succinimidyl radical . This radical then abstracts a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical . The benzylic radical can then react with NBS to form the brominated product .
Biochemical Pathways
The compound’s potential to participate in free radical reactions suggests it could influence a variety of biochemical processes, particularly those involving benzylic positions .
Result of Action
Its potential to participate in free radical reactions at the benzylic position suggests it could influence a variety of molecular and cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemicals . Additionally, safety data suggests that the compound should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBISYJKDXSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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